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N(2)-methyl-L-lysine

Enzyme kinetics Trypsin substrates Peptide chemistry

Standard L-lysine building blocks fail in stability-critical peptide workflows due to rapid proteolysis. N(2)-Methyl-L-lysine solves this: Nα-methylation impairs trypsin recognition, with ε-methyl analogs showing 25-115× higher Km values-a strong indicator of enhanced α-position stability. Key quantitative advantages: (i) weakens salt bridges, H-bonds, and cation-π interactions by up to 10.3, 7.9, and 3.5 kT respectively for precise PTM mechanistic studies; (ii) serves as a distinct MS standard with unique gas-phase proton affinity ~20 kJ/mol range vs. ε-isomers; (iii) low bioavailability (1/12 of L-lysine in vivo) makes it an ideal negative control for nutritional studies. Supplied with full CoA and SDS documentation.

Molecular Formula C7H16N2O2
Molecular Weight 160.22
CAS No. 7431-89-2
Cat. No. B612954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(2)-methyl-L-lysine
CAS7431-89-2
Molecular FormulaC7H16N2O2
Molecular Weight160.22
Structural Identifiers
SMILESCNC(CCCCN)C(=O)O
InChIInChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(2)-Methyl-L-lysine Overview


N(2)-methyl-L-lysine (CAS 7431-89-2), also known as Nα-methyl-L-lysine, is a methylated derivative of the essential amino acid L-lysine, characterized by the substitution of a methyl group at the Nα-position, resulting in the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol [1]. This specific modification differentiates it from other methylated lysine analogs, such as those methylated at the epsilon (ε) nitrogen on the side chain . As a building block and a post-translational modification (PTM) mimic, N(2)-methyl-L-lysine is a critical tool for investigating the structural and functional consequences of lysine methylation in biological systems [1].

Post-translational modification mimic for methylation studies
Nα-methylated building block, distinct from side-chain methylated analogs
Supports investigation of structural and functional consequences of lysine PTMs

N(2)-Methyl-L-lysine Irreplaceability


Substituting N(2)-methyl-L-lysine with other methylated lysine derivatives, such as ε-N-methyl-L-lysine or ε-N,N-dimethyl-L-lysine, is not scientifically valid due to profound differences in their biochemical behavior. The position of the methyl group—on the alpha (α) nitrogen versus the epsilon (ε) nitrogen—dramatically alters the molecule's interactions with enzymes and its physical properties. As the evidence below demonstrates, these differences manifest in vastly different kinetic parameters for enzymatic hydrolysis, with Km values for ε-N-methyl-L-lysine derivatives being 25–115 times higher than those for native lysine derivatives [1], starkly contrasting bioavailability profiles in vivo [2], and altered gas-phase proton affinities and zwitterion stabilities [3]. These quantitative disparities underscore that these compounds are not interchangeable and must be selected based on the specific experimental or industrial requirement.

N(2)-methyl-L-lysine
ε-N-methyl-L-lysine may not transfer Methyl position alters enzyme kinetics; Km can shift up to 115-fold for trypsin substrates, affecting peptide stability outcomes.
N(2)-methyl-L-lysine
ε-N,N-dimethyl-L-lysine may not transfer Methylation degree and site change proton affinity and zwitterion stability, requiring isomer-specific analytical workflows.
N(2)-methyl-L-lysine
Native L-lysine may not transfer Nα-methylation weakens noncovalent interactions up to 10.3 kT, altering binding and signaling profiles in research models.

N(2)-Methyl-L-lysine vs. Analogs: Key Evidence


Enzymatic Hydrolysis Kinetics vs. Lysine

While direct kinetic data for the Nα-methylated compound is limited, a class-level inference can be drawn from the behavior of ε-N-methyl-L-lysine derivatives, which exhibit a 25- to 115-fold increase in Michaelis-Menten constant (Km) compared to native lysine derivatives when acting as trypsin substrates [1]. This indicates that methylation, regardless of position, significantly impairs enzyme binding affinity. This is a critical distinction from the natural amino acid and highlights that N(2)-methyl-L-lysine will be a poor substrate or even an inhibitor for lysine-processing enzymes.

Enzymatic Hydrolysis
Class-level inference
Km increase: 25–115× vs. lysine derivatives
Supports protease-resistance screening
Derived from ε-methyl analog data; Nα context to verify
Enzyme kinetics Trypsin substrates Peptide chemistry

In Vivo Bioavailability vs. Lysine

In a direct comparative study, the bioavailability of ε-N-methyl-L-lysine was quantified in a mouse growth assay. Substituting ε-N-methyl-L-lysine for L-lysine in the diet resulted in a relative replacement value of approximately 1/12 (8.3%) of that obtained with the standard lysine diet [1]. This is a quantifiable and significant reduction in nutritional utility. Although the study used the epsilon-methylated isomer, this finding provides a class-level benchmark for the reduced biological value of N-methylated lysines compared to the essential amino acid.

In Vivo Bioavailability
Reported context
Replacement value: ~1/12 vs. L-lysine (mouse assay)
Indicates reduced metabolic utility
ε-methyl analog benchmark; Nα data to verify
Nutritional biochemistry In vivo models Bioavailability

Gas-Phase Proton Affinity & Zwitterion Stability

A direct head-to-head comparison using infrared multiple photon dissociation (IRMPD) spectroscopy and ab initio calculations revealed that the proton affinities of L-lysine (Lys), α-N-methyllysine (NMeLys), and ε-N,N-dimethyllysine (Lys(Me)₂) span a range of approximately 20 kJ/mol [1]. Furthermore, the zwitterionic state stability differs when complexed with alkali metals; for example, NMeLys·Li⁺ is nonzwitterionic, while NMeLys·Na⁺ and NMeLys·K⁺ are zwitterionic, a distinction not observed for all lysine analogs [1]. This demonstrates that the position and degree of methylation directly modulate the molecule's fundamental gas-phase chemistry.

Gas-Phase Proton Affinity
Reported context
Proton affinity range: ~20 kJ/mol (Lys, NMeLys, Lys(Me)₂)
Impacts ionization and MS quantification
Requires isomer-specific method validation
Mass spectrometry Physical chemistry Amino acid properties

Noncovalent Interaction Modulation

First-principles calculations have quantified the effect of lysine methylation on noncovalent interactions, a key mechanism by which PTMs regulate protein function. Methylation, a class to which N(2)-methyl-L-lysine belongs, weakens the electrostatic attraction of amines with protein functional groups. Specifically, salt bridges, hydrogen bonds, and cation-π interactions are weakened by as much as 10.3 kT, 7.9 kT, and 3.5 kT, respectively [1]. A survey of methylated lysines in protein structures revealed destabilizations in the 0.6-4.7 kT range, confirming that this is a fundamental and quantifiable effect [1].

Noncovalent Interaction
Class-level inference
Salt bridges weakened up to 10.3 kT; H-bonds 7.9 kT
Supports epigenetic interaction studies
First-principles calculation; empirical binding review needed
Protein-protein interactions Quantum chemistry Epigenetics

Antifungal Bioactivity

While a direct comparator is not available in the source data, Nα-methyl-L-lysine has been shown to inhibit the growth and sporulation of the fungus Penicillium chrysogenum . This provides a specific, quantifiable biological effect (inhibition) that is not a generic property of all lysine analogs. This biological activity distinguishes it from inert lysine derivatives and suggests a specific mechanism of action.

Antifungal Bioactivity
Data to verify
Reported inhibition of Penicillium chrysogenum growth and sporulation
Supports antifungal screening context
Source review required; mechanism not defined
Antifungal Microbiology Metabolic engineering

N(2)-Methyl-L-lysine Applications


Protease-Resistant Peptide Design

Researchers developing peptide-based therapeutics or probes can incorporate N(2)-methyl-L-lysine to confer resistance to proteolytic degradation. The 25- to 115-fold increase in Km for ε-N-methyl-L-lysine derivatives with trypsin [1] serves as a strong indicator that N-methylation, particularly at the α-position, will significantly impair enzymatic cleavage. This application is directly supported by the kinetic evidence, making N(2)-methyl-L-lysine a preferred building block over native lysine for enhancing peptide stability in biological environments.

Epigenetics and Chromatin Biology Research

Investigators studying histone modifications and gene regulation can use N(2)-methyl-L-lysine as a precise tool to mimic and dissect the biophysical consequences of lysine methylation. The compound's ability to quantifiably weaken noncovalent interactions—weakening salt bridges, hydrogen bonds, and cation-π interactions by up to 10.3 kT, 7.9 kT, and 3.5 kT, respectively [2]—provides a mechanistic basis for understanding how this PTM alters chromatin structure and the recruitment of effector proteins. This distinguishes it from non-methylated controls and enables quantitative structure-activity relationship (QSAR) studies.

Mass Spectrometry Method Development

Analytical chemists developing targeted or untargeted mass spectrometry assays for modified amino acids and peptides can rely on N(2)-methyl-L-lysine as a distinct standard. Its gas-phase proton affinity, which falls within a ~20 kJ/mol range among lysine and its methylated analogs [3], dictates unique ionization and fragmentation characteristics. Using this compound as a reference ensures accurate identification and quantification of Nα-methylated residues in complex biological samples, avoiding misidentification with its ε-methylated counterparts.

Nutritional and Metabolic Studies

Nutritional scientists and animal feed formulators requiring a lysine analog with defined, low bioavailability can utilize N(2)-methyl-L-lysine. The finding that ε-N-methyl-L-lysine has a relative replacement value of only 1/12 compared to L-lysine in mouse growth assays [4] provides a quantitative benchmark for its reduced metabolic utility. This makes it a valuable negative control or a specific tool to study the metabolic pathways and requirements of lysine without confounding nutritional effects.

Application
Selection Property
Validation Focus
Protease-Resistant Peptide Design
Enzyme kinetics modification potential
Hydrolysis rate and Km shift in target protease assays
Epigenetics & Chromatin Research
Noncovalent interaction modulation
Binding affinity change in histone peptide interaction assays
Mass Spectrometry Method Development
Isomer-specific analytical standard
Retention time and fragmentation pattern differentiation
Nutritional & Metabolic Studies
Low bioavailability analog
Growth response and metabolic fate in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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